2-(4-(Dimethylamino)phenyl)acetyl chloride
Overview
Description
2-(4-(Dimethylamino)phenyl)acetyl chloride is an organic compound with the molecular formula C10H12ClNO. It is a derivative of acetyl chloride where the acetyl group is substituted with a 4-(dimethylamino)phenyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-(Dimethylamino)phenyl)acetyl chloride can be synthesized from 2-(4-(dimethylamino)phenyl)acetic acid. The typical method involves the reaction of the acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) in the presence of a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature and results in the formation of the acetyl chloride derivative .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)phenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-(dimethylamino)phenyl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form corresponding amides and esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Catalysts: DMF is often used as a catalyst in the synthesis of this compound.
Solvents: Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used solvents for these reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Acids: Formed by hydrolysis.
Scientific Research Applications
2-(4-(Dimethylamino)phenyl)acetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for studying their functions and interactions.
Medicine: It is involved in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)phenyl)acetyl chloride involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic and reacts readily with nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzoyl chloride: Similar in structure but with a benzoyl group instead of an acetyl group.
2-(4-(Dimethylamino)phenyl)acetic acid: The precursor to 2-(4-(Dimethylamino)phenyl)acetyl chloride.
4-(Dimethylamino)phenethyl alcohol: A related compound with an alcohol group instead of an acetyl chloride group
Uniqueness
This compound is unique due to its specific reactivity as an acylating agent. Its ability to form stable amides and esters makes it valuable in synthetic organic chemistry and various industrial applications.
Properties
IUPAC Name |
2-[4-(dimethylamino)phenyl]acetyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-12(2)9-5-3-8(4-6-9)7-10(11)13/h3-6H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAPRZSUIVGCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601279026 | |
Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39889-72-0 | |
Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39889-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Dimethylamino)benzeneacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601279026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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